Cas no 259655-26-0 (2-Methoxy-4,6-bis(trifluoromethyl)benzamide)

2-Methoxy-4,6-bis(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-Bis(trifluoromethyl)-6-methoxybenzamide
- 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
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- Inchi: InChI=1S/C10H7F6NO2/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H2,17,18)
- InChI Key: ALYULHHERVJIOA-UHFFFAOYSA-N
- SMILES: COC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1C(N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
2-Methoxy-4,6-bis(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M106570-500mg |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide |
259655-26-0 | 500mg |
$ 190.00 | 2022-06-04 | ||
Apollo Scientific | PC303038-5g |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide |
259655-26-0 | 98% | 5g |
£140.00 | 2023-09-02 | |
1PlusChem | 1P00I5EV-5g |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide |
259655-26-0 | 5g |
$233.00 | 2023-12-18 | ||
A2B Chem LLC | AI46023-5g |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide |
259655-26-0 | 5g |
$284.00 | 2024-04-20 | ||
1PlusChem | 1P00I5EV-1g |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide |
259655-26-0 | 1g |
$92.00 | 2023-12-18 | ||
A2B Chem LLC | AI46023-1g |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide |
259655-26-0 | 1g |
$107.00 | 2024-04-20 | ||
Alichem | A015001589-1g |
2,4-Bis(trifluoromethyl)-6-methoxybenzamide |
259655-26-0 | 97% | 1g |
$1579.40 | 2023-09-02 | |
TRC | M106570-1000mg |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide |
259655-26-0 | 1g |
$ 305.00 | 2022-06-04 | ||
Crysdot LLC | CD12090739-10g |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide |
259655-26-0 | 95+% | 10g |
$494 | 2024-07-24 | |
Apollo Scientific | PC303038-1g |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide |
259655-26-0 | 98% | 1g |
£40.00 | 2023-09-02 |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide Related Literature
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
Additional information on 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Recent Advances in the Study of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (CAS: 259655-26-0) in Chemical Biology and Pharmaceutical Research
2-Methoxy-4,6-bis(trifluoromethyl)benzamide (CAS: 259655-26-0) is a fluorinated aromatic amide compound that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its trifluoromethyl groups and methoxy substitution, exhibits remarkable chemical stability and bioactivity, making it a promising candidate for drug development and biochemical studies.
Recent studies have focused on the synthesis and optimization of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, with particular emphasis on its role as a key intermediate in the development of novel small-molecule inhibitors. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, to achieve high yields and purity of the compound. These synthetic improvements have facilitated further exploration of its biological activities and mechanisms of action.
In pharmacological research, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide has demonstrated significant inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways and cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibition of cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This finding suggests its potential as a lead compound for developing anti-inflammatory agents with improved selectivity and reduced side effects compared to existing NSAIDs.
The compound's mechanism of action has been further elucidated through structural biology approaches. X-ray crystallography studies have revealed that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide binds to the active site of target enzymes through multiple non-covalent interactions, including hydrogen bonding with key amino acid residues and hydrophobic interactions facilitated by its trifluoromethyl groups. These structural insights have guided the rational design of derivatives with enhanced binding affinity and pharmacokinetic properties.
In addition to its therapeutic potential, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide has found applications in chemical biology as a versatile building block for probe development. Its fluorinated aromatic core serves as an excellent platform for the construction of fluorescent tags and molecular imaging agents, enabling researchers to study biological processes at the molecular level. Recent work has demonstrated its utility in developing FRET-based sensors for real-time monitoring of enzymatic activity in live cells.
Despite these promising developments, challenges remain in the clinical translation of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide-based therapeutics. Current research efforts are addressing issues related to its metabolic stability, oral bioavailability, and potential off-target effects. Structure-activity relationship (SAR) studies are ongoing to optimize the compound's pharmacological profile while maintaining its target specificity.
Looking ahead, the unique properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (CAS: 259655-26-0) position it as a valuable tool in both drug discovery and basic research. Its dual role as a therapeutic candidate and chemical probe underscores the growing convergence of chemical biology and pharmaceutical sciences. Future studies will likely explore its applications in targeted drug delivery systems and combination therapies, potentially expanding its impact across multiple therapeutic areas.
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